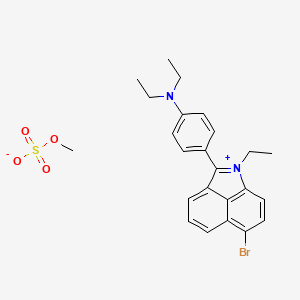![molecular formula C15H26O2 B12676215 [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate CAS No. 94086-63-2](/img/structure/B12676215.png)
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a double bond and a chiral center, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 2-methyl-2-butenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and crystallization are employed to obtain the ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydrox
Eigenschaften
CAS-Nummer |
94086-63-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1 |
InChI-Schlüssel |
UCFQYMKLDPWFHZ-VYAXBHEWSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OCC[C@@H](C)CCC=C(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


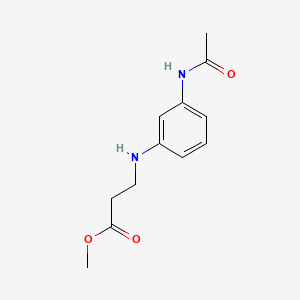
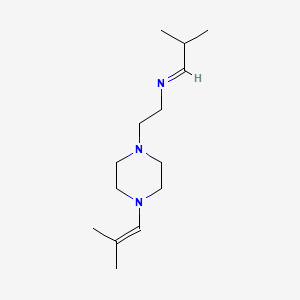
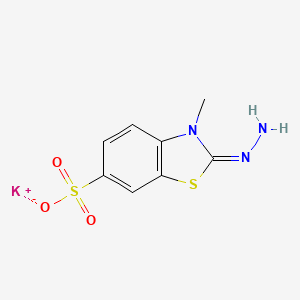
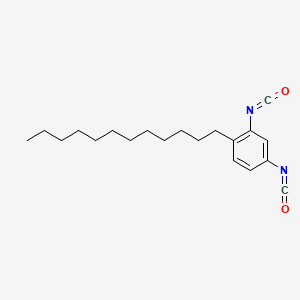
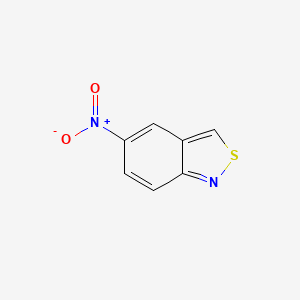

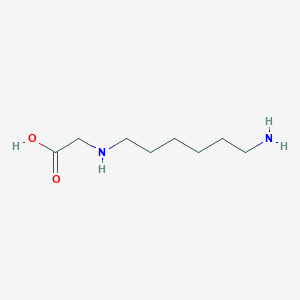
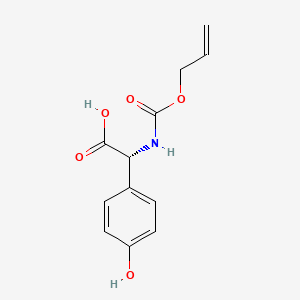

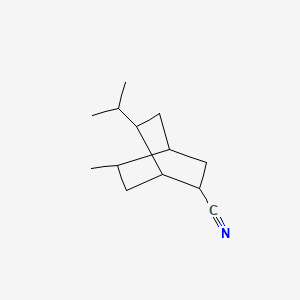
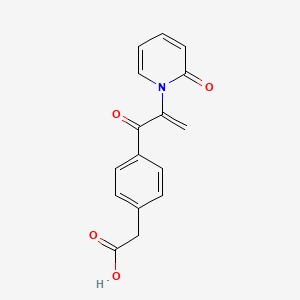
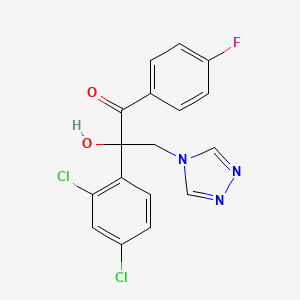
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
